4-Cinnolinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMBERDMCRCVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236364 | |
| Record name | 4-Cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-66-1, 18514-84-6 | |
| Record name | 4-Cinnolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cinnolinol | |
| Source | DTP/NCI | |
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| Record name | 4-Cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydrocinnolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 4-CINNOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS8838BCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 Cinnolinol and Its Derivatives
Classical Approaches to Cinnoline (B1195905) Ring System Synthesis
The foundational methods for constructing the cinnoline scaffold were established from the late 19th to the mid-20th century. These approaches typically rely on the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives, primarily utilizing arenediazonium salts and arylhydrazones as key precursors. ijariit.comeurekaselect.comresearchgate.neteurekaselect.com
The first synthesis of the cinnoline ring was reported by Victor von Richter in 1883. ijariit.cominnovativejournal.ininnovativejournal.in The original method involved the diazotization of ortho-aminophenylpropionic acid, which then underwent intramolecular cyclization to form the cinnoline nucleus. ijariit.comresearchgate.netinnovativejournal.in A related reaction, also known as the Richter cinnoline synthesis, involves the cyclization of an alkyne, specifically o-C₆H₄(N₂Cl)C≡CCO₂H, in water. wikipedia.org This reaction initially yields 4-hydroxycinnoline-3-carboxylic acid, which can then be decarboxylated and the hydroxyl group removed to produce the parent cinnoline heterocycle. wikipedia.org More recent investigations into the thermal cyclization of 2-alkynylbenzenediazonium salts have suggested a potential mechanism that involves the intermediate formation of 4-chlorocinnolines, which are subsequently hydrolyzed to the corresponding 4-hydroxycinnolines. researchgate.netcapes.gov.br
The Widman-Stoermer cyclization is a classical and widely used method for preparing cinnolines that are substituted at the 4-position with alkyl, aryl, or heteroaryl groups. ijariit.comresearchgate.netthieme-connect.de This reaction is characterized by the ring-closing of a diazotized α-vinyl-aniline (also referred to as ortho-aminoarylethylene). wikipedia.orgdrugfuture.com The process is typically initiated by treating the α-vinyl-aniline with hydrochloric acid and sodium nitrite (B80452). wikipedia.org The sodium nitrite forms nitrous acid, which leads to the creation of a stable nitrosamine (B1359907) intermediate. This intermediate subsequently loses a water molecule to form a diazonium salt, which then undergoes an intramolecular cyclization by reacting with the vinyl group to form the cinnoline ring. researchgate.net
The Borsche-Herbert reaction became a prominent method for the production of 4-hydroxycinnolines in the mid-20th century. ijariit.cominnovativejournal.in This synthesis involves the diazotization of ortho-aminoacetophenones, followed by the cyclization of the resulting arenediazonium salt. ijariit.cominnovativejournal.in The reaction is noted for its versatility, allowing for the synthesis of a broad array of cinnoline derivatives with substituents at various positions on the ring. innovativejournal.in High yields, often in the range of 70-90%, are a key advantage of this method. innovativejournal.in The diazotization step is typically carried out using sodium nitrite in acids such as hydrochloric, sulfuric, or formic acid. innovativejournal.in
Arenediazonium salts are fundamental precursors in several classical cinnoline syntheses, including the Richter, Widman-Stoermer, and Borsche-Herbert reactions. ijariit.comeurekaselect.cominnovativejournal.ininnovativejournal.in The general mechanism involves an intramolecular electrophilic attack by the diazonium cation onto an unsaturated carbon-carbon bond within the molecule. thepharmajournal.com This cyclization of arenediazonium salt derivatives has been a cornerstone for building the cinnoline nucleus since its discovery. eurekaselect.comresearchgate.neteurekaselect.comresearchgate.netosi.lv The versatility of these precursors allows for the formation of a wide range of substituted cinnolines. innovativejournal.in
The use of arylhydrazones and arylhydrazines as starting materials is considered one of the most universal approaches to cinnoline derivatives. ijariit.cominnovativejournal.ininnovativejournal.inbeilstein-journals.org This strategy facilitates the introduction of various substituents at different positions of the cinnoline ring. ijariit.cominnovativejournal.in The key step in these syntheses is typically the ring closure, which occurs via an attack of an amino group on a multiple bond, such as a carbon-carbon, carbon-oxygen, or carbon-nitrogen bond. ijariit.comresearchgate.netinnovativejournal.ininnovativejournal.in For example, hydrazones derived from ortho-trifluoromethylarylhydrazines and benzaldehydes have been shown to undergo cyclization in the presence of a base to form the pyridazine (B1198779) ring of the cinnoline system. ijariit.cominnovativejournal.in This adaptability makes arylhydrazines and arylhydrazones valuable substrates in modern and classical heterocyclic chemistry. beilstein-journals.org
Table 1: Comparison of Classical Cinnoline Synthesis Methods
| Synthetic Method | Key Precursor(s) | Primary Transformation | Typical Product(s) | Reference(s) |
|---|---|---|---|---|
| Richter Synthesis | o-Aminophenylpropionic acid or 2-Alkynylbenzenediazonium salts | Diazotization and intramolecular cyclization | Cinnoline or 4-Hydroxycinnolines | ijariit.cominnovativejournal.inwikipedia.orgresearchgate.net |
| Widman-Stoermer Cyclization | α-Vinyl-anilines (o-Aminoarylethylenes) | Diazotization followed by cyclization onto the vinyl group | 4-Substituted cinnolines | researchgate.netwikipedia.orgdrugfuture.com |
| Borsche-Herbert Cyclization | o-Aminoacetophenones | Diazotization and cyclization of the resulting diazonium salt | 4-Hydroxycinnolines (yields 70-90%) | ijariit.cominnovativejournal.in |
| General Arylhydrazone/Arylhydrazine Route | Arylhydrazones or Arylhydrazines | Cyclization via nucleophilic attack of the amino group | Variously substituted cinnolines | ijariit.cominnovativejournal.inbeilstein-journals.org |
Utilization of Arenediazonium Salts as Precursors
Contemporary Synthetic Strategies for 4-Cinnolinol (B105057) and its Analogs
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the cinnoline framework. These contemporary strategies often employ metal catalysis to facilitate bond formations that were previously challenging, offering novel pathways to complex cinnoline derivatives.
Recent developments have focused on transition-metal-catalyzed reactions, such as those using rhodium, palladium, or copper, to achieve cross-coupling followed by intramolecular cyclization. beilstein-journals.org Aryldiazenes and aryltriazenes are common substrates in these reactions. beilstein-journals.org Metal-catalyzed C-C and C-N bond formation reactions have emerged as powerful tools for the synthesis of cinnoline derivatives. eurekaselect.comeurekaselect.com One notable advancement is the use of Rh(III)-catalyzed C-H activation and annulation. researchgate.net For instance, the annulation of N-methyl arylhydrazines with iodonium (B1229267) ylides provides a direct route to ring-fused cinnolines through a cascade of C-H activation, cyclization, dehydration, and demethylative aromatization. researchgate.net
Furthermore, domino reactions have been developed for the highly selective synthesis of complex polycyclic systems like tetracyclic cinnolino[5,4,3-cde]cinnolines. rsc.org Other innovative strategies include the use of 1,4-diketones, which can be selectively directed toward the synthesis of cinnoline derivatives by reacting them with hydrazine (B178648) monohydrate. beilstein-journals.org These modern methods represent a significant evolution from the classical approaches, providing chemists with a broader and more powerful toolkit for accessing the diverse chemical space of cinnoline-based compounds.
Table 2: Examples of Contemporary Cinnoline Synthesis Strategies
| Strategy | Catalyst/Reagent | Substrates | Product Type | Reference(s) |
|---|---|---|---|---|
| C-H Activation/Annulation | Rh(III) Complex | N-Methyl arylhydrazines and Iodonium ylides | Ring-fused cinnolines | researchgate.net |
| Cross-Coupling/Cyclization | Pd, Cu, or Rh Catalyst | Aryldiazenes or Aryltriazenes | Substituted cinnolines | beilstein-journals.org |
| Condensation/Cyclization | Hydrazine monohydrate | 1,4-Diketones | Tetrahydrocinnoline derivatives | beilstein-journals.org |
| Domino Reaction | Base or Acid catalysis | Anthranilic acid derivatives and dimedone | Tetracyclic cinnolino[5,4,3-cde]cinnolines | rsc.org |
Metal-Catalyzed C-C and C-N Bond Formation Reactions
In recent years, metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of cinnoline derivatives. eurekaselect.com These methods often involve the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for constructing the heterocyclic ring. eurekaselect.com For instance, palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes has been utilized to produce 3,4-disubstituted cinnolines. eurekaselect.com Copper-catalyzed reactions have also proven effective. One such method is the copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones to yield cinnolines. eurekaselect.com Another approach involves a copper-catalyzed tandem C-N bond formation, providing an efficient route to functionalized cinnolines. eurekaselect.com Furthermore, rhodium(III)-catalyzed cascade oxidative coupling and cyclization reactions of Boc-arylhydrazines with alkynes have been developed for the synthesis of cinnolines and their corresponding cinnolinium salts. researchgate.net
Cyclization of 2-Arylethynyl Aniline (B41778) to 4(1H)-Cinnolones
A facile and efficient method for the synthesis of 4(1H)-cinnolones involves the cyclization of 2-arylethynyl anilines. wixsite.comfreehostia.com This reaction proceeds via a Richter-type cyclization when 2-aryl/alkylethynyl aniline is treated with sodium nitrite and dilute hydrochloric acid. researchgate.net This one-step process provides a direct route to 3-aryl/alkyl-4(1H)-cinnolones. researchgate.net The reaction is notable for its use of readily available starting materials and its operation in an aqueous medium at ambient temperatures. researchgate.net This method has also been explored for its application as a chemodosimeter for the detection of nitrite ions in water. wixsite.comfreehostia.com
Synthesis of Pyrazolo[4,3-c]cinnoline Derivatives
The this compound scaffold serves as a valuable precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[4,3-c]cinnoline derivatives. One synthetic route involves the diazotization of sulfanilamide (B372717) and subsequent coupling with hydrazones to form 3-acetyl-6-sulphamido-cinnolin-4-ones. pnrjournal.com Treatment of these intermediates with hydrazine hydrate (B1144303) leads to the formation of 3'-methyl-6-sulphamido-1'-substituted-pyrazolo[4,3-c]cinnoline derivatives. pnrjournal.com Another approach involves the synthesis of a series of pyrazolo[4,3-c]cinnoline derivatives which were subsequently evaluated for their biological activities. nih.gov
Regioselectivity Challenges in Cinnoline Synthesis
A significant challenge in the synthesis of cinnolines is controlling the regioselectivity of the reactions. ijariie.com The substitution pattern on the final cinnoline ring is highly dependent on the nature and position of substituents on the starting materials, as well as the reaction conditions. For example, in the electrophilic nitration of halo-substituted benzo[c]cinnolines, the nitro group preferentially adds to the position ortho to the existing halogen atom. researchgate.netresearchgate.net This regioselectivity is observed for both chloro and bromo substituents and is a critical consideration in the design of synthetic routes to specifically substituted cinnoline derivatives. researchgate.netresearchgate.net
Green Chemistry Approaches and Aqueous Media Protocols
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for cinnolines. nih.govmlsu.ac.in A notable example is the protocol for the synthesis of 4(1H)-cinnolones, 1,4-dihydrocinnolines, and cinnolines that is conducted entirely in an aqueous medium. researchgate.net This approach avoids the use of hazardous organic solvents and often proceeds at ambient temperatures with short reaction times, making it a more sustainable alternative to traditional methods. researchgate.net The use of water as a solvent is a key aspect of green chemistry, aiming to reduce the environmental impact of chemical processes. nih.govmlsu.ac.in
Derivatization Strategies at the 4-Position of the Cinnoline Nucleus
The 4-position of the cinnoline ring is a key site for derivatization, allowing for the introduction of various functional groups to modulate the molecule's properties.
Synthesis of Substituted 4-Aminocinnolines
Substituted 4-aminocinnolines are an important class of cinnoline derivatives. A common synthetic strategy involves the treatment of a substituted aryl hydrazono (cyano) acetamide (B32628) with anhydrous aluminum chloride in chlorobenzene (B131634). ajrconline.org This reaction leads to the formation of a 4-aminocinnoline-3-carboxamide (B1596795). ajrconline.org Further modifications can be made, for example, by reacting the 4-aminocinnoline-3-carboxamide with various reagents to introduce different substituents at the amino group. pnrjournal.commdpi.com For instance, condensation with p-aminobenzenesulfonyl chloride can yield cinnoline sulfonamide derivatives. pnrjournal.com
Synthesis of 4-Fluoro-3-chloro Cinnoline Derivatives
The synthesis of cinnoline derivatives featuring both fluorine and chlorine substituents has been a subject of chemical investigation, particularly for creating novel heterocyclic systems. A notable route involves the synthesis of pyrimido[5,4-c]cinnoline derivatives, which starts from halogenated anilines. pnrjournal.comajrconline.org
One established method begins with 3-chloro-4-fluoro aniline. pnrjournal.com This starting material undergoes diazotization, followed by a cyclic condensation reaction to yield 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one. pnrjournal.com This intermediate serves as a scaffold for further derivatization.
A more detailed synthetic scheme for related compounds, specifically 8-chloro-9-fluoropyrimido[5,4-c]cinnolin-4-ol derivatives, has been described. ajrconline.org The key steps are outlined as follows:
Diazotization : The synthesis is initiated with the diazotization of a substituted aniline.
Hydrazone Formation : This is followed by the creation of substituted aryl-hydrazino (cyano) acetamide.
Cyclization : A crucial step involves the use of anhydrous aluminum chloride in chlorobenzene to facilitate the cyclization into a substituted 4-amino-3-cinnoline carboxamide. ajrconline.org
Final Ring Formation : The final pyrimidine (B1678525) ring is formed by refluxing the 4-amino cinnoline-3-carboxamide intermediate with formamide. The resulting solid is then recrystallized from dimethylformamide (DMF). ajrconline.org
This multi-step process allows for the creation of a variety of derivatives by introducing different functional groups in the final stage. The yields for these synthesized compounds have been reported to range from 45% to 95%. ajrconline.org
Table 1: Synthesized 8-chloro-9-fluoropyrimido[5,4-c]cinnolin-4-ol Derivatives
This table is based on data from the synthesis of various fluoro-chloro cinnoline derivatives.
| Compound Code | Substituent Introduced | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 6a | Piperazine | 72% | 310-312 |
| 6b | Morpholine (B109124) | 65% | >360 |
| 6c | 2-Amino Pyridine | 58% | 340-342 |
| 6d | 4-Fluoro-4-chloro Aniline | 68% | >360 |
| 6e | 2-Chloro Aniline | 75% | >360 |
Introduction of Various Substituents and their Impact on Synthesis
The synthesis of the cinnoline nucleus is highly sensitive to the presence and nature of substituents on the aromatic ring. These groups can exert significant electronic and steric effects that influence the reaction's course, rate, and yield. ijariit.cominnovativejournal.inresearchgate.net
The cyclization step, often the rate-determining stage in cinnoline synthesis, can be viewed as an electrophilic substitution reaction. researchgate.net Consequently, the electronic properties of the substituents play a critical role.
Electron-Donating Groups (EDGs) : Substituents that donate electron density to the aromatic ring, such as methoxy (B1213986) (-OCH₃) groups, tend to accelerate the cyclization process. researchgate.net In one documented instance, the cyclization of a hydrazone with an unsubstituted ring (R¹ = H) required boiling in acetonitrile (B52724) for several days. In contrast, when an electron-donating methoxy group was present, the hydrazone underwent spontaneous cyclization during the course of the reaction. researchgate.net This acceleration is attributed to the stabilization of the transition state during the electrophilic attack that closes the ring.
Electron-Withdrawing Groups (EWGs) : While often desired for their influence on the final compound's biological activity, electron-withdrawing groups can have a different impact on the synthesis itself. ijariit.com However, the synthesis of 4-chloro-substituted cinnolines has been shown to proceed with higher yields (70%) compared to the unsubstituted parent compound (60%), indicating that the effect can be complex and dependent on the specific reaction pathway. ijariit.cominnovativejournal.in
Steric Effects : The position of the substituent is also crucial. For example, in syntheses involving hydrazone intermediates, those derived from ortho-substituted benzaldehydes fail to cyclize. However, hydrazones with meta- and para-substituted phenyl groups readily undergo cyclization, regardless of the substituent's electronic or steric characteristics. researchgate.net
The structure of other parts of the precursor molecule, such as the hydrazone fragment, also has a pronounced effect. Studies have shown a general trend of higher reactivity in amide derivatives compared to their ester counterparts, and for morpholine derivatives compared to those of pyrrolidine (B122466) and piperidine. researchgate.net This is linked to the basicity of the amine precursors. researchgate.net
Table 2: Impact of Substituents on Cinnoline Synthesis
This table summarizes research findings on how different substituents affect the synthesis process.
| Substituent | Position | Effect on Synthesis | Example/Observation | Source |
|---|---|---|---|---|
| None (H) | - | Slower reaction rate; lower yield. | Yield of 60%; cyclization requires boiling for several days. | ijariit.comresearchgate.net |
| -Cl (Chloro) | 4-position | Improved yield compared to unsubstituted. | Yield of 70%. | ijariit.cominnovativejournal.in |
| -OCH₃ (Methoxy) | - | Accelerates cyclization significantly. | Reaction becomes spontaneous. | researchgate.net |
| Any | ortho- (on benzaldehyde (B42025) precursor) | Inhibits cyclization. | Cyclization does not occur. | researchgate.net |
| Any | meta- or para- (on benzaldehyde precursor) | Cyclization proceeds readily. | Reaction is successful irrespective of substituent properties. | researchgate.net |
Reaction Mechanisms and Transformations of 4 Cinnolinol
Fundamental Organic Reaction Mechanisms Relevant to 4-Cinnolinol (B105057)
The cinnoline (B1195905) ring system, being electron-deficient, and the presence of a hydroxyl/oxo group at the C-4 position, allow this compound to participate in a variety of organic reactions. These transformations are crucial for the synthesis of diverse cinnoline derivatives.
Addition Reactions
Addition reactions typically occur across unsaturated bonds. In this compound, the predominant keto-tautomer, cinnolin-4(1H)-one, possesses a C=C double bond within its heterocyclic ring that can theoretically undergo addition. For instance, the hydrogenation of the double bond is a plausible addition reaction, which would lead to a saturated heterocyclic system. siyavula.com Electrophilic addition, a common reaction for alkenes, involves an initial attack by an electrophile on the electron-rich C=C double bond. savemyexams.com In the context of the cinnolin-4(1H)-one tautomer, an electrophile could add to the C-3 position, generating a carbocation that would then be attacked by a nucleophile. The stability of this intermediate carbocation would be a key factor in the reaction's feasibility. libretexts.org
Elimination Reactions
Elimination reactions involve the removal of two substituents from a molecule, typically resulting in the formation of a double bond. For a derivative of this compound, an elimination reaction could be envisioned if a suitable leaving group is present on the ring. For example, if a this compound derivative were to be reduced to form a saturated ring containing a hydroxyl group and an adjacent hydrogen, acid-catalyzed dehydration (an E1 elimination reaction) could regenerate a double bond within the ring. masterorganicchemistry.com The E1 mechanism proceeds through a carbocation intermediate, and its formation is often the rate-determining step. libretexts.org Alternatively, a concerted E2 mechanism, which is a single-step process, could occur with a strong base. libretexts.org
Substitution Reactions (e.g., Nucleophilic Aromatic Substitution)
Substitution reactions are paramount in modifying the this compound core.
Nucleophilic Aromatic Substitution (SNAr): The cinnoline ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at an activated position. wikipedia.orglibretexts.org The reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comyoutube.com For example, the conversion of 4-chlorocinnoline (B183215) derivatives to 4-hydroxycinnoline (this compound) is a classic SNAr reaction where the hydroxide (B78521) ion acts as the nucleophile, displacing the chloride. The rate of these reactions is often dependent on the nature of the leaving group, with fluoride (B91410) being surprisingly effective due to its high electronegativity which enhances the electrophilicity of the carbon it is attached to. youtube.com
Substitution at the 4-position: The hydroxyl group of this compound (or more accurately, the N-H group of the dominant cinnolin-4(1H)-one tautomer) can undergo substitution reactions. Alkylation, for example, can occur on the nitrogen atom, which is a common transformation. researchgate.netthieme-connect.de Similarly, the oxygen of the keto form can be acylated or alkylated under specific conditions. The hydroxyl group can also be converted into a better leaving group, such as a halide (e.g., chloride or bromide), using reagents like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). e-bookshelf.deontosight.ai This transformation is a key step in creating versatile intermediates for further functionalization via SNAr reactions.
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. wiley-vch.de While less common, such reactions can offer pathways to novel heterocyclic scaffolds.
Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile within a side chain attacks the aromatic ring, displacing another part of the side chain. wikipedia.org A this compound derivative with an appropriate tethered nucleophile could potentially undergo such a rearrangement.
Beckmann Rearrangement: This reaction transforms an oxime into an amide under acidic conditions. libretexts.org If the carbonyl group of the cinnolin-4(1H)-one tautomer were converted to its oxime, a Beckmann rearrangement could theoretically be induced, leading to a ring-expanded system. The group that migrates is typically the one anti-periplanar to the oxime's hydroxyl group. chemistrydocs.com
Pinacol Rearrangement: This reaction involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. unacademy.com A derivative of this compound, if converted to a vicinal diol on the carbocyclic part of the ring, could undergo a pinacol-type rearrangement, leading to a rearranged carbon skeleton. masterorganicchemistry.com
Specific Reaction Pathways Involving the 4-Hydroxyl Group
The reactivity of the substituent at the C-4 position is profoundly influenced by its existence in two tautomeric forms.
Tautomerism (Keto-Enol) and its Implications for Reactivity
This compound exhibits prototropic tautomerism, existing in a dynamic equilibrium between the aromatic alcohol form (4-hydroxycinnoline, the "enol" form) and the non-aromatic amide form (cinnolin-4(1H)-one, the "keto" form). libretexts.org This phenomenon is fundamental to understanding its chemical behavior. masterorganicchemistry.com
Extensive spectroscopic and computational studies have demonstrated that the equilibrium overwhelmingly favors the keto tautomer, cinnolin-4(1H)-one. holzer-group.atresearchgate.net This preference is analogous to that observed in related heterocyclic systems like 4-hydroxyquinolines. researchgate.netrsc.org The stability of the keto form is often attributed to the greater strength of the C=O double bond compared to the C=C double bond of the enol form. libretexts.org
Detailed NMR spectroscopic investigations provide compelling evidence for the dominance of the cinnolin-4(1H)-one structure in solution. holzer-group.atresearchgate.net The chemical shifts of key carbon and proton atoms in this compound align closely with those of its "fixed" N-methyl derivative (1-methylcinnolin-4(1H)-one) rather than its O-methyl derivative (4-methoxycinnoline). holzer-group.atresearchgate.net
| Compound | C-3 | C-4 | C-4a | C-8a |
|---|---|---|---|---|
| This compound (1) | 126.9 | 170.3 | 121.2 | 138.8 |
| 4-Methoxycinnoline (3, "fixed" enol) | 145.2 | 163.6 | 121.4 | 149.2 |
| 1-Methylcinnolin-4(1H)-one (5, "fixed" keto) | 126.6 | 169.3 | 121.3 | 138.9 |
The large downfield shift of C-4 in both this compound (170.3 ppm) and its N-methyl analog (169.3 ppm) is characteristic of a carbonyl carbon, whereas the C-4 in the O-methyl analog appears significantly further upfield (163.6 ppm). holzer-group.at
This tautomeric equilibrium has profound implications for reactivity:
Alkylation Reactions: The predominance of the keto form means that alkylation reactions typically occur on the nitrogen atom (N-alkylation) rather than the oxygen atom (O-alkylation), as the N-H bond is more reactive in this tautomer. thieme-connect.de
Acylation Reactions: Similarly, acylation is also expected to favor the nitrogen atom.
Reactions at the Carbonyl Group: The presence of the carbonyl group in the dominant tautomer allows for characteristic carbonyl chemistry, such as condensation reactions with active methylene (B1212753) compounds or the formation of oximes and hydrazones.
Reactions of the Hydroxyl Group (e.g., Esterification, Etherification)
The hydroxyl group of this compound, which exists in tautomeric equilibrium with the more predominant 4-oxo-1,4-dihydrocinnoline form, is a key site for synthetic modifications such as etherification (O-alkylation) and esterification (O-acylation). nih.govtandfonline.comthieme-connect.de These reactions typically proceed via the oxygen atom of the hydroxyl tautomer or the nitrogen at the N-1 position of the keto tautomer, with the latter often being the preferred site of reaction.
Etherification (O-Alkylation):
The synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives, a related process, highlights that activated alkyl halides and sulfonates, as well as primary alkyl iodides, can produce O-alkylated products in useful yields. diva-portal.org In the context of cinnolines, treatment of a 4-oxo-1,4-dihydrocinnoline intermediate with various halides leads to the formation of N-1 substituted derivatives. nih.govtandfonline.com For instance, the reaction of ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate with methyl iodide in the presence of sodium carbonate in acetonitrile (B52724) results in the N-1 methylated product. nih.gov Similarly, using 3-methylbenzyl chloride with potassium carbonate in dimethylformamide yields the corresponding N-1 substituted ether. nih.gov
The choice of solvent and base can significantly influence the outcome of the alkylation. Studies on related compounds have shown that using sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can facilitate the reaction. diva-portal.org It has been noted that avoiding the preformation of the alkoxide in DMF can be crucial for improving yields. diva-portal.org The general principle of etherification involves the nucleophilic attack of the alkoxide (formed by deprotonating the hydroxyl group) on an alkyl halide, a process known as the Williamson Ether Synthesis, which is most effective with primary alkyl halides. msu.edu
Esterification (O-Acylation):
Esterification of this compound involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, typically in the presence of an acid catalyst. pearson.combyjus.com This reaction is a nucleophilic acyl substitution. pearson.comlibretexts.org The reaction of 4-oxo-1,4-dihydrocinnoline derivatives with acyl chlorides like cyclopropanecarbonyl chloride or m-toluoyl chloride in the presence of triethylamine (B128534) (Et3N) in dichloromethane (B109758) (CH2Cl2) results in the formation of N-1 acylated products. nih.gov This suggests that, similar to alkylation, acylation can occur at the N-1 position of the tautomeric keto form. libretexts.orgstudymind.co.uk
The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol's hydroxyl group. pearson.comlibretexts.org For more reactive acylating agents like acyl chlorides, the reaction can often proceed at room temperature without a strong acid catalyst. byjus.com
The following table summarizes examples of N-1 substitution reactions on the 4-oxo-1,4-dihydrocinnoline core, which are analogous to etherification and esterification of the this compound tautomer.
| Starting Material | Reagent | Base/Catalyst | Product | Reaction Type |
| Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate | Methyl iodide | Na2CO3 | Ethyl 1-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylate | N-Alkylation |
| Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate | 3-Methylbenzyl chloride | K2CO3 | Ethyl 1-(3-methylbenzyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate | N-Alkylation |
| Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate | Cyclopropanecarbonyl chloride | Et3N | Ethyl 1-(cyclopropanecarbonyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate | N-Acylation |
| Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate | m-Toluoyl chloride | Et3N | Ethyl 1-(3-methylbenzoyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate | N-Acylation |
| 6-Nitrocinnolin-4(1H)-one | m-Toluoyl chloride | - | 6-Nitrocinnolin-4-yl 3-methylbenzoate | O-Acylation |
Table compiled from data in Giovannoni et al. (2015). nih.govtandfonline.com
Cyclization Mechanisms in Cinnoline Formation
The formation of the cinnoline ring system can be achieved through various synthetic routes, with the cyclization step being a critical component that dictates the final structure and yield. These mechanisms often involve intramolecular reactions that form the N-N bond or a key C-C bond of the heterocyclic ring.
In certain synthetic pathways leading to cinnoline derivatives, reactive intermediates play a pivotal role. One such proposed intermediate is quinonemethylidene. researchgate.net Although the direct synthesis of this compound via a quinonemethylidene intermediate is not explicitly detailed in the provided context, the formation of related structures has been postulated to proceed through such species. researchgate.net For instance, the cyclization of monoarylhydrazones, formed from the reaction of 3-aminopropenoic acid esters and amides with arenediazonium tetrafluoroborates, is thought to involve a quinonemethylidene-like intermediate. researchgate.net
Another critical intermediate in a different pathway is 2-nitrosobenzaldehyde, which can be generated in situ from 2-nitrobenzyl alcohol via an intramolecular redox reaction. rsc.orgrsc.orgnih.gov This intermediate then reacts with a primary amine, such as benzylamine (B48309), through a series of steps including condensation, isomerization to a hydrazone, intramolecular cyclization, and finally aromatization to yield the cinnoline product. rsc.orgrsc.orgnih.gov Experimental evidence, including the successful conversion of the proposed hydrazone intermediate to the final product under standard conditions, supports the viability of this mechanistic pathway. rsc.org
The general steps for this transition-metal-free synthesis are outlined below:
Intramolecular Redox Reaction: 2-nitrobenzyl alcohol is converted to 2-nitrosobenzaldehyde. rsc.org
Condensation: 2-nitrosobenzaldehyde reacts with benzylamine to form an ortho-azo intermediate. rsc.org
Isomerization: The azo intermediate isomerizes to form a more stable hydrazone. rsc.org
Cyclization: The hydrazone undergoes intramolecular cyclization. rsc.org
Aromatization: The cyclized intermediate eliminates a molecule of water to form the aromatic cinnoline ring. rsc.org
Substituents on the aromatic ring of the precursors can exert a significant influence on the course and efficiency of cinnoline ring formation. researchgate.netijariit.com The electronic and steric properties of these substituents can affect reaction rates and, in some cases, determine whether cyclization occurs at all.
Electronic Effects: Electron-donating groups generally accelerate the cyclization process. For example, in the cyclization of arylhydrazones derived from 3-aminopropenoic acids, the introduction of a methoxy (B1213986) group (an electron-donating group) to the benzene (B151609) ring leads to spontaneous cyclization, whereas the unsubstituted parent compound requires boiling in acetonitrile for several days. researchgate.net This acceleration is attributed to the increased nucleophilicity of the carbon atom involved in the ring-closing step. researchgate.net Conversely, electron-withdrawing groups can have a variable impact depending on the specific reaction mechanism. ijariit.comthepharmajournal.com In some cases, electron-withdrawing substituents are reported to lead to good antibacterial properties in the final cinnoline products. ijariit.com
Steric Effects: Steric hindrance can impede or completely prevent cyclization. In the formation of cinnolines from ortho-substituted benzaldehyde (B42025) hydrazones, cyclization does not occur. researchgate.net However, hydrazones with meta- and para-substituted phenyl groups readily cyclize, regardless of the substituent's electronic nature. researchgate.net This demonstrates that the position of the substituent is often more critical than its electronic character due to steric demands at the reaction center.
The table below illustrates the effect of substituents on the yield of 3-hydroxycinnolines formed via the Neber-Bossel method.
| Substituent on Phenyl Ring | Yield (%) |
| Unsubstituted | 60 |
| 4-Chloro | 70 |
Table compiled from data in a concise review on cinnoline. ijariit.com
Role of Intermediates (e.g., Quinonemethylidene)
Redox Chemistry and Radical Formation in Cinnoline Systems
The synthesis and transformation of cinnoline derivatives can involve complex redox processes and the formation of radical intermediates. These pathways are particularly relevant in the reductive cyclization of nitro compounds and in certain electrochemical syntheses.
One of the classic methods for forming benzo[c]cinnolines is the reduction of 2,2'-dinitrobiphenyls. nih.govvanderbilt.edu This transformation is believed to proceed via a single-electron transfer (SET) mechanism, leading to the partial reduction of the nitro groups to form hydroxyamino and nitroso functionalities. nih.gov The subsequent cyclization to form the -N=N- azo bond is thought to occur through a radical mechanism involving a nitroso radical anion. nih.gov The reaction conditions, such as the choice of solvent and base, can direct the outcome, yielding either benzo[c]cinnoline (B3424390) or its N-oxide in high yields. nih.gov
Recent advances have also highlighted the role of radical intermediates in modern synthetic methods. An organocatalytic electrosynthesis of cinnolines has been developed that proceeds through a cascade radical cyclization and migration. researcher.lifeacs.org This electrochemical method involves the reaction of ortho-alkynyl acetophenones and sulfonyl hydrazides, with mechanistic studies, including radical trapping and EPR experiments, confirming the involvement of a radical process. acs.org
Furthermore, the electrochemical behavior of benzo[c]cinnoline itself has been studied, revealing its capacity to undergo redox reactions. tubitak.gov.tr Studies using cyclic voltammetry have shown that benzo[c]cinnoline and its derivatives can be oxidized to their respective dications and sometimes trications. acs.org The electrochemical reduction of benzo[c]cinnoline in acidic media proceeds via two discrete two-electron waves, indicating a stepwise reduction process. tubitak.gov.tr These redox properties underscore the electron-active nature of the cinnoline core.
Key Redox Processes in Cinnoline Chemistry:
Reductive Cyclization of Dinitrobiphenyls: Involves single-electron transfer and nitroso radical anion intermediates. nih.gov
Organocatalytic Electrosynthesis: Proceeds via a cascade radical cyclization mechanism. acs.org
Intramolecular Redox Cyclization: A transition-metal-free method where an alcohol is oxidized to an aldehyde in situ, which then participates in the cyclization. rsc.orgrsc.org
Oxidation of Dihydrobenzo[c]cinnolines: Electrochemical oxidation can lead to the formation of stable dications and trications. acs.org
Spectroscopic Characterization of 4 Cinnolinol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-cinnolinol (B105057) and its analogs. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be mapped out.
The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. For cinnolin-4(1H)-one, the proton signals for the heterocyclic and benzene (B151609) rings appear at distinct chemical shifts (δ). In a novel anthraquinone (B42736) derivative, 4-hydroxynaphto[2,3-h]cinnoline-7,12-dione, the aromatic protons of the quinone ring show signals between δ 8.0 and 8.6 ppm, while a broad signal at 13.9 ppm corresponds to the -NH proton. researchgate.net For other cinnoline (B1195905) derivatives, aromatic protons are typically observed in the δ 7.3-7.9 ppm range, with the NH proton of the cinnoline ring appearing as a singlet further downfield, sometimes as high as δ 13.9-14.5 ppm. ajrconline.org The exact positions and multiplicities depend on the substitution pattern on the rings.
Table 1: Representative ¹H NMR Chemical Shifts for Cinnoline Analogs
| Compound | Solvent | H-3 (ppm) | Aromatic Protons (ppm) | NH (ppm) |
|---|---|---|---|---|
| Cinnolin-4(1H)-one | DMSO-d₆ | Data not available | Data not available | ~12.5 (broad) |
| 1-(3-Methylbenzoyl)cinnolin-4(1H)-one nih.gov | CDCl₃ | 8.36 (d) | 7.40–7.86 (m) | N/A |
| 3-acetyl-6-sulphamido-cinnolin-4-one ajrconline.org | DMSO-d₆ | Data not available | 7.3-7.9 (m) | 13.9 (s) |
Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. Data is sourced from published research on various cinnoline derivatives.
¹³C NMR spectroscopy is crucial for identifying the carbon skeleton. A key piece of evidence for the cinnolin-4(1H)-one tautomer is the chemical shift of the C-4 carbon. In this form, C-4 is a carbonyl carbon, and its signal appears at a characteristic downfield shift of approximately 170.3 ppm. holzer-group.atholzer-group.at This is significantly different from the expected chemical shift for a carbon in a =C-OH group. holzer-group.at The chemical shifts for other carbons in the cinnoline ring system are spread over a range of up to 200 ppm. libretexts.org For instance, in 1-(3-methylbenzoyl)cinnolin-4(1H)-one, the aromatic carbons appear between δ 118.77 and 140.11 ppm, while the two carbonyl carbons are found at δ 171.15 and 171.25 ppm. nih.gov
Table 2: ¹³C NMR Chemical Shifts for Cinnolin-4(1H)-one and an Analog
| Carbon Atom | Cinnolin-4(1H)-one (in DMSO-d₆) holzer-group.atholzer-group.at | 1-(3-Methylbenzoyl)cinnolin-4(1H)-one (in CDCl₃) nih.gov |
|---|---|---|
| C-3 | Data not available | 140.11 |
| C-4 | 170.3 | 171.25 |
| C-4a | Data not available | Data not available |
| C-5 | Data not available | Data not available |
| C-6 | Data not available | Data not available |
| C-7 | Data not available | Data not available |
| C-8 | Data not available | Data not available |
| C-8a | Data not available | Data not available |
| Benzoyl C=O | N/A | 171.15 |
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals, especially in complex substituted analogs. ipb.ptresearchgate.net For example, HMBC experiments can show correlations between protons and carbons that are two or three bonds away, which helps to piece together the molecular structure. In one study, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were used to prove the substitution pattern in a cinnoline derivative by observing the spatial proximity of different protons. beilstein-journals.org These advanced techniques are essential for confirming the connectivity and stereochemistry of new synthetic cinnoline analogs. beilstein-journals.org
¹³C NMR Spectral Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. libretexts.org For this compound, IR spectroscopy provides clear evidence for its existence as the cinnolin-4(1H)-one tautomer. The spectrum shows a characteristic C=O (carbonyl) stretching vibration. thieme-connect.de In various substituted cinnolin-4(1H)-ones, this C=O stretch is typically observed in the range of 1639-1723 cm⁻¹. ajrconline.orgnih.gov The presence of an N-H group in the ring is confirmed by a stretching band, often seen around 3371-3414 cm⁻¹. ajrconline.org Aromatic C-H and C=C stretching vibrations are also present. vscht.cz
Table 3: Characteristic IR Absorption Frequencies for Cinnolin-4(1H)-one Analogs
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Example Compound |
|---|---|---|
| N-H Stretch | 3370 - 3415 | 3-acetyl-6-sulphamido-cinnolin-4-one ajrconline.org |
| Aromatic C-H Stretch | 3000 - 3100 | General for aromatic compounds lumenlearning.com |
| C=O Stretch (amide) | 1639 - 1723 | 1-(3-Methylbenzoyl)cinnolin-4(1H)-one, 6-Nitrocinnolin-4(1H)-one nih.gov |
| C=C Stretch (aromatic) | 1400 - 1600 | General for aromatic compounds lumenlearning.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the structural fragments of a molecule. wikipedia.orgchemguide.co.uk For this compound (C₈H₆N₂O), the calculated molecular weight is approximately 146.15 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M+) corresponding to this mass. The fragmentation pattern, which results from the breakup of the molecular ion, gives clues about the molecule's structure. chemguide.co.uklibretexts.org For example, in the ESI-MS (Electrospray Ionization Mass Spectrometry) of cinnoline derivatives, the protonated molecular ion [M+H]⁺ is often observed. For 1-(3-methylbenzoyl)cinnolin-4(1H)-one, with a calculated mass of 264.28, the [M+H]⁺ peak was found at m/z 265.09. nih.gov Analysis of these fragments helps to confirm the core cinnoline structure and the nature of its substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). libretexts.orgrsc.org These transitions, such as n → π* and π → π*, are characteristic of molecules with chromophores, like the unsaturated system in cinnoline. shu.ac.uk The UV-Vis spectrum of cinnoline itself shows absorption maxima (λmax) at several wavelengths, for example, at 276, 286, and 308.5 nm in ethanol. thieme-connect.de The tautomerism of this compound has been studied using UV spectroscopy, which shows that the 4-oxo form (cinnolin-4(1H)-one) predominates in aqueous solutions. thieme-connect.de The absorption spectra are sensitive to the solvent and the substitution pattern on the cinnoline ring. vanderbilt.edutanta.edu.eg For instance, one study on a cinnoline derivative reported UV-Vis absorption bands at 427 nm and 373 nm. vanderbilt.edu
Table 4: UV-Vis Absorption Maxima (λmax) for Cinnoline and a Derivative
| Compound | Solvent | λmax (nm) |
|---|---|---|
| Cinnoline thieme-connect.de | Ethanol | 276, 286, 308.5 |
| Cinnoline thieme-connect.de | Water (pH 7) | 226, 283, 290 |
X-ray Diffraction for Solid-State Structural Determination
A notable example is the X-ray diffraction analysis of 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one , an analog of this compound. The structure was confirmed by single-crystal X-ray diffraction, providing precise data on its molecular geometry. researchgate.net The analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The detailed crystallographic parameters for this analog are presented in the table below.
Interactive Data Table: Crystal Data and Structure Refinement for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one researchgate.net
| Parameter | Value |
| Empirical formula | C₁₇H₁₈N₂O₃ |
| Formula weight | 298.34 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.921(2) |
| b (Å) | 11.566(4) |
| c (Å) | 16.986(6) |
| β (°) | 107.338(5) |
| Volume (ų) | 1485.5(8) |
| Z | 4 |
| Calculated density (g/cm³) | 1.334 |
| R-factor (R1) | 0.052 |
| wR2 | 0.141 |
The data from such studies are invaluable, confirming the planar nature of the cinnoline ring system and detailing the orientation of substituent groups. researchgate.net This structural information is fundamental for molecular modeling and for designing new cinnoline derivatives with specific biological or material properties.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. wikipedia.orgunibo.it This makes it an indispensable tool for studying the formation, structure, and stability of radical intermediates in chemical and biological processes. bruker.comnih.gov In the context of this compound and its analogs, EPR spectroscopy is employed to characterize paramagnetic species that may arise through oxidation, reduction, or photochemical reactions. acs.orgresearchgate.net
The generation of radical species from cinnoline derivatives is a subject of research interest. For instance, studies on the electrosynthesis of cinnolines have proposed mechanisms involving radical cyclization, where EPR experiments were used to detect and characterize the radical intermediates formed during the reaction. acs.org The analysis of an EPR spectrum can provide key information, including the g-factor and hyperfine coupling constants, which help in identifying the specific radical and describing the distribution of the unpaired electron's spin density within the molecule. libretexts.org
A significant application of EPR in this field is the study of persistent radicals. Research on complex heterocyclic systems containing the cinnoline framework, such as Cinnolino researchgate.netacs.orgnih.gov[c,d,e] nih.govscispace.combenzothiazin-4-yl , has demonstrated the formation of a new persistent radical species. acs.org EPR spectroscopy was the primary method used to identify and characterize this stable radical, providing experimental evidence of its electronic structure. acs.org The stability and electronic properties of such radicals are of fundamental interest for applications in materials science and as probes for reaction mechanisms.
While direct EPR studies on the this compound radical are not extensively documented in readily available literature, the principles are well-established. The oxidation of the hydroxyl group of this compound would likely generate a phenoxyl-type radical. The resulting EPR spectrum would be characterized by hyperfine couplings to the nitrogen nuclei of the cinnoline ring and the various protons, providing a unique fingerprint for the radical's identification and electronic characterization. researchgate.netlibretexts.org
Computational Chemistry and Theoretical Investigations of 4 Cinnolinol
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wuxibiology.comnih.gov It has become a popular and versatile tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules like 4-Cinnolinol (B105057). nih.govmdpi.com DFT calculations can elucidate a wide range of properties by using the electron density as the fundamental variable. wuxibiology.com
It is important to note that this compound can exist in tautomeric forms: the 'enol' form (this compound) and the 'keto' form (Cinnolin-4(1H)-one). Theoretical studies on similar heterocyclic systems, like quinolin-4-one derivatives, have shown that the keto forms are generally more stable than the enol forms. openmx-square.orgekb.eg DFT calculations are crucial for determining the relative energies and thermodynamic parameters of these tautomers to understand their equilibrium. openmx-square.orgresearchgate.netuni-rostock.de
Geometry Optimization and Molecular Structure
A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.net For this, methods like the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional combined with a basis set such as 6-311G(d,p) are commonly employed. openmx-square.orgresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.
In studies of related substituted cinnolines and quinolinones, DFT calculations have provided detailed structural parameters. researchgate.netmdpi.comdergipark.org.tr For the core cinnoline (B1195905) structure, these calculations reveal a planar arrangement of the fused rings. researchgate.net The introduction of substituents can cause minor deviations from planarity. The calculated bond lengths and angles from these studies generally show good agreement with experimental data where available. researchgate.net
Table 1: Illustrative Geometrical Parameters for a Cinnoline-Related Structure Note: This data is representative of a related heterocyclic system, as specific peer-reviewed data for this compound was not available. The values demonstrate the type of information obtained from geometry optimization.
| Parameter | Bond | Calculated Bond Length (Å) | Parameter | Atoms | Calculated Bond Angle (°) |
|---|---|---|---|---|---|
| Bond Length | N1=N2 | 1.30 | Bond Angle | C9-N1-N2 | 118.5 |
| Bond Length | N2-C3 | 1.35 | Bond Angle | N1-N2-C3 | 123.0 |
| Bond Length | C3-C4 | 1.45 | Bond Angle | N2-C3-C4 | 122.1 |
| Bond Length | C4-C10 | 1.41 | Bond Angle | C3-C4-C10 | 115.8 |
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. openmx-square.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. openmx-square.org
Theoretical studies on cinnoline derivatives have calculated these FMO energies. uni-muenchen.deopenmx-square.org The HOMO-LUMO gap is a crucial parameter for understanding the electronic transitions within the molecule, which are responsible for its UV-Vis absorption properties. scielo.org.mx
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap Note: These values are illustrative, based on calculations for substituted cinnolines, to demonstrate the typical output of FMO analysis.
| Parameter | Energy (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -6.50 |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -2.25 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.25 |
Spectroscopic Parameter Prediction (e.g., IR, NMR, UV-Vis)
DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can be compared with experimental data for structural validation. researchgate.net
IR Spectroscopy: Vibrational frequencies can be calculated to predict the positions of absorption bands in an infrared (IR) spectrum. These calculated frequencies correspond to specific molecular motions, such as stretching and bending of bonds, helping to identify functional groups. dergipark.org.trwikipedia.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.netuni-rostock.de These theoretical shifts are invaluable for assigning signals in experimental NMR spectra. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions between molecular orbitals. researchgate.net This allows for the calculation of the absorption wavelengths (λmax) in the ultraviolet-visible (UV-Vis) spectrum, which correspond to the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied one (like the LUMO). nih.gov
Charge Distribution and Natural Population Analysis
Understanding how charge is distributed across a molecule is fundamental to predicting its reactive sites and intermolecular interactions. While several methods exist, Natural Population Analysis (NPA) is often preferred as it provides a more stable and chemically intuitive description of atomic charges and orbital populations compared to other methods like Mulliken analysis. uni-muenchen.denih.gov NPA calculates the charge on each atom based on the electron density. nih.gov This analysis can identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For this compound, NPA would likely show a negative charge concentration on the electronegative oxygen and nitrogen atoms, marking them as potential sites for electrophilic attack. uni-muenchen.de
Global Reactivity Parameters (e.g., Ionization Potential, Electron Affinity, Chemical Hardness)
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net
These descriptors provide a comprehensive picture of the chemical behavior of this compound.
Table 3: Calculated Global Reactivity Descriptors Note: These values are illustrative, derived from the representative FMO energies in Table 2.
| Parameter | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.50 |
| Electron Affinity (A) | -ELUMO | 2.25 |
| Electronegativity (χ) | (I + A) / 2 | 4.375 |
| Chemical Hardness (η) | (I - A) / 2 | 2.125 |
| Chemical Softness (S) | 1 / η | 0.471 |
| Electrophilicity Index (ω) | μ² / (2η) | 4.501 |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing the study of the physical movements of atoms and molecules. MD simulations solve Newton's equations of motion for a system of particles, providing a dynamic view of molecular behavior.
For this compound, MD simulations can be used to:
Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt over time, particularly the flexibility of any substituent groups.
Study Solvation: Simulate how this compound interacts with solvent molecules, such as water, to understand its solubility and the structure of its solvation shell.
Investigate Intermolecular Interactions: Model how this compound might bind to a biological target, such as a protein's active site. These simulations can reveal key interactions, like hydrogen bonds, and provide insight into the stability of the complex.
MD simulations are computationally intensive but offer invaluable information on the dynamic processes that govern the function of molecules in a realistic environment. wuxibiology.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.meresearchgate.net By quantifying molecular features, known as descriptors, QSAR models can predict the activity of new or untested molecules, guiding the synthesis of more potent and selective drug candidates. fiveable.memdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties, which are encoded by their molecular structure. chemmethod.com
The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), selecting the most relevant descriptors, generating a mathematical model using statistical methods like Multiple Linear Regression (MLR), and validating the model's predictive power. mdpi.comchemmethod.com
The analysis compared several physicochemical parameters of 15 cinnoline derivatives with their Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria. ptfarm.pl This process helps in identifying which structural modifications are likely to enhance or diminish the antibacterial potency of the compounds. ptfarm.plresearchgate.net Such predictive models are valuable in medicinal chemistry for the rational design of new antibacterial agents based on the cinnoline scaffold. eurekaselect.comimpactfactor.org
Table 1: Example of Data Structure for a QSAR Study on Cinnoline Derivatives
| Compound | Substituent (R) | Molecular Descriptor 1 (e.g., logP) | Molecular Descriptor 2 (e.g., Molar Refractivity) | Biological Activity (e.g., log(1/MIC)) |
| 1 | -H | Value | Value | Value |
| 2 | -Cl | Value | Value | Value |
| 3 | -CH3 | Value | Value | Value |
| 4 | -OCH3 | Value | Value | Value |
| 5 | -NO2 | Value | Value | Value |
| This table is a generalized representation of data used in QSAR studies and does not reflect actual experimental values from a specific publication. |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, Latin for "from first principles," are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without relying on experimental data or empirical parameters. wikipedia.orgtaylorandfrancis.com These methods use only fundamental physical constants, the atomic numbers, and the positions of the nuclei in a system to predict its electronic structure and properties. wikipedia.org The primary advantage of ab initio methods is their potential for high accuracy, provided that a sufficiently high level of theory and an adequate basis set are employed. numberanalytics.com
The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally efficient, the HF method does not fully account for electron correlation, which can be a significant source of error. numberanalytics.com More advanced and accurate methods, often called post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), and Coupled Cluster (CC) theory, have been developed to incorporate electron correlation and provide results that are closer to experimental reality. wikipedia.orgnumberanalytics.com Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in computational chemistry for its high accuracy in calculating molecular energies. numberanalytics.com
Theoretical studies on 4-substituted cinnolines have utilized ab initio calculations to investigate their molecular structure and properties. ajchem-a.comajchem-a.com In one study, the geometries of several cinnoline derivatives were optimized at the HF level of theory with a 6-311G(d,p) basis set. ajchem-a.comresearchgate.net These calculations provided insights into structural parameters like bond lengths and angles. For instance, the N=N bond length in the calculated cinnoline structures was found to be approximately 1.26 Å. ajchem-a.comajchem-a.com Such studies also compute properties like dipole moment (μ), polarizability (α), and hyperpolarizability (β) to evaluate their potential for applications in non-linear optics (NLO). ajchem-a.comajchem-a.com
While these studies provide valuable data, achieving high accuracy for larger or more complex systems remains computationally demanding. numberanalytics.com To balance accuracy and computational cost, researchers often use composite methods or benchmark more efficient methods, like Density Functional Theory (DFT), against high-accuracy ab initio calculations (e.g., DLPNO-CCSD(T)) for a smaller set of molecules. cecam.orgchemrxiv.org
Table 2: Calculated Properties of Cinnoline Derivatives Using Ab Initio Methods
| Molecule | Method/Basis Set | Dipole Moment (μ) [Debye] (Gas Phase) | Average Polarizability (α) [x10⁻²⁴ esu] (Gas Phase) |
| Cinnoline | HF/6-311G(d,p) | 4.73 | 14.85 |
| 4-Chlorocinnoline (B183215) | HF/6-311G(d,p) | 4.63 | 15.00 |
| 4-Methylcinnoline | HF/6-311G(d,p) | 5.30 | 15.89 |
| 4-Nitrocinnoline | HF/6-311G(d,p) | 4.02 | 15.27 |
| Data sourced from a computational study on substituted cinnolines. researchgate.net Note that this compound (4-hydroxycinnoline) was not explicitly listed in this specific data set. |
Software and Methodologies in Computational Cinnoline Chemistry
The theoretical investigation of cinnoline and its derivatives, including this compound, relies on a variety of specialized software packages and computational methodologies. acs.orgresearchgate.net These tools enable researchers to model molecular structures, predict properties, and understand chemical reactivity from a quantum mechanical perspective. researchgate.net
Prominent Software:
Gaussian: A widely used commercial software package for electronic structure calculations. github.com Studies on cinnoline derivatives have frequently employed Gaussian (e.g., Gaussian09, Gaussian 16) for geometry optimizations, frequency calculations, and the prediction of electronic and optical properties. ajchem-a.comajchem-a.comnih.gov It is often used with its companion visualization software, GaussView. nih.gov
GAMESS (General Atomic and Molecular Electronic Structure System): A versatile and freely available quantum chemistry package. chemcompute.org It is capable of performing a wide range of calculations, including HF, DFT, and more advanced correlated methods, making it a powerful alternative to commercial software. reddit.comresearchgate.net
ORCA: Another powerful and popular quantum chemistry program package that is free for academic use. reddit.com It is known for its efficiency, especially for DFT and correlated wavefunction calculations.
Psi4: An open-source suite of ab initio quantum chemistry programs designed for high-performance computing. github.comreddit.com
Key Methodologies:
Density Functional Theory (DFT): DFT is a workhorse method in computational chemistry due to its favorable balance of accuracy and computational cost. scirp.orgnih.gov It is used to investigate electronic structure, molecular properties, and reaction mechanisms. researchgate.net Various functionals, such as the hybrid functional B3LYP, are commonly paired with basis sets like 6-31G(d), 6-311G(d,p), or 6-311++G(d,p) to study cinnoline systems. nih.govnih.gov
Hartree-Fock (HF) Method: As a fundamental ab initio method, HF is often used for initial geometry optimizations and as a starting point for more complex post-HF calculations. ajchem-a.comajchem-a.com
Basis Sets: The choice of basis set (e.g., 6-311G(d,p), aug-cc-pVDZ) is crucial as it defines the set of functions used to build the molecular orbitals and impacts the accuracy and cost of the calculation. ajchem-a.comchemrxiv.org
Solvent Models: To simulate chemical behavior in solution, computational models often incorporate the effects of a solvent. The Polarizable Continuum Model (PCM), and its IEF-PCM variant, is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. ajchem-a.comresearchgate.net The SMD (Solvation Model based on Density) is another widely used solvation model. chemrxiv.org
Natural Bond Orbital (NBO) Analysis: This method is used to analyze the calculated wavefunction to provide a chemically intuitive picture of bonding, lone pairs, and intermolecular interactions like hyperconjugative effects and charge delocalization.
These software and methodologies provide a robust toolkit for the in-silico investigation of this compound, allowing for the exploration of its structure, stability, reactivity, and potential biological interactions.
Biological Activities and Pharmacological Potential of 4 Cinnolinol Derivatives
Structure-Activity Relationships (SAR) in Cinnoline (B1195905) Derivatives
The pharmacological profile of cinnoline derivatives is significantly influenced by the nature and position of substituents on the cinnoline core. mdpi.comnih.gov Understanding these structure-activity relationships (SAR) is pivotal for the rational design of new therapeutic agents with enhanced efficacy.
Impact of Substituents on Pharmacological Profiles
The introduction of different functional groups onto the cinnoline scaffold can dramatically alter the biological activity of the resulting derivatives. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, has been associated with increased antiepileptic activity when compared to derivatives with electron-withdrawing groups. ijariit.com In contrast, electron-withdrawing substituents are often linked to good antibacterial activity. ijariit.com
Halogen substitutions, such as chlorine and fluorine, have been shown to confer antibacterial activity. ijariit.com Specifically, 6-chloro substituted cinnoline derivatives have demonstrated potent antibacterial activity. mdpi.com Halogenated cinnolines also tend to exhibit increased anti-inflammatory and analgesic properties. ijariit.com
For anti-inflammatory activity, cinnoline derivatives bearing a pyrazoline ring and electron-donating groups like methoxyl and hydroxyl on a phenyl moiety showed the highest activity. nih.gov In pyrazolo[4,3-c]cinnoline derivatives, electron-donating groups on the benzoyl ring led to higher anti-inflammatory activity than electron-withdrawing groups. nih.gov
The following table summarizes the impact of various substituents on the pharmacological profiles of cinnoline derivatives:
| Substituent Type | Position/Context | Resulting Pharmacological Activity |
| Electron-donating groups (-OH, -COOH) | General | Increased antiepileptic activity ijariit.com |
| Electron-donating groups (methoxyl, hydroxyl) | On phenyl moiety of cinnolines with a pyrazoline ring | Highest anti-inflammatory activity nih.gov |
| Electron-withdrawing groups | General | Good antibacterial activity ijariit.com |
| Electron-withdrawing groups | On phenyl group of cinnolines without a pyrazoline ring | Increased antibacterial activity nih.gov |
| Halogen (Chlorine, Fluorine) | General | Antibacterial, anti-inflammatory, and analgesic activity ijariit.com |
| 6-Chloro substitution | Cinnoline nucleus | Potent antibacterial activity mdpi.com |
| 7-Chloro substitution | Cinnoline thiophene (B33073) derivative | Potent antifungal activity mdpi.com |
| Hydroxyl substitution | On phenyl ring of cinnolines with a pyrazoline moiety | Increased antibacterial activity nih.gov |
Specific Structural Features for Enhanced Activity
Beyond individual substituents, specific structural motifs play a crucial role in enhancing the pharmacological activity of cinnoline derivatives. The incorporation of a pyrazoline ring into the cinnoline structure has been a successful strategy for developing compounds with dual anti-inflammatory and antibacterial activities. nih.gov
Furthermore, the presence of a methylene (B1212753) spacer between a phenyl group and a carbonyl carbon in pyrazolo[4,3-c]cinnoline derivatives was found to increase anti-inflammatory activity, whereas an O-CH2 group led to a significant decrease. nih.gov For analgesic activity, a cinnoline fused Mannich base with a large hydrophobic diphenyl substituent at the amino group exhibited higher activity than the standard drug diclofenac (B195802) at certain time points. mdpi.com
Antimicrobial Activities (Antibacterial and Antifungal)
Cinnoline derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new antibacterial and antifungal agents. mdpi.compnrjournal.com
Mechanisms of Action against Bacterial Strains (Gram-positive and Gram-negative)
The antibacterial mechanism of quinolone-type compounds, which are structurally related to cinnolines, involves the inhibition of DNA gyrase and topoisomerase IV. mdpi.commdpi.comnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. mdpi.commdpi.com Cinnoline derivatives likely share a similar mechanism of action.
Studies have shown that certain cinnoline derivatives are active against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.comrsc.org For instance, cinnoline derivatives with an electron-withdrawing substituent on a phenyl group (without a pyrazoline ring) or a hydroxyl substitution on the phenyl ring (with a pyrazoline moiety) showed increased activity against both types of bacteria. nih.gov Additionally, a pure cinnoline compound and cinnoline-loaded microcapsules displayed promising antibacterial activity against Pseudomonas aeruginosa (Gram-negative) and Bacillus cereus (Gram-positive). rsc.org
The table below details the antibacterial activity of selected cinnoline derivatives:
| Bacterial Strain | Type | Active Cinnoline Derivative Class |
| Staphylococcus aureus | Gram-positive | Cinnolines with electron-withdrawing or hydroxyl substituents nih.gov |
| Bacillus subtilis | Gram-positive | Cinnolines with electron-withdrawing or hydroxyl substituents nih.gov |
| Escherichia coli | Gram-negative | Cinnolines with electron-withdrawing or hydroxyl substituents nih.gov |
| Pseudomonas aeruginosa | Gram-negative | Cinnoline-loaded LCS microcapsules rsc.org |
| Bacillus cereus | Gram-positive | Cinnoline-loaded LCS microcapsules rsc.org |
Antifungal Efficacy against Specific Fungal Species
Cinnoline derivatives have also been evaluated for their antifungal properties. mdpi.compnrjournal.com Cinnoline derivatives bearing a sulphonamide moiety have shown significant activity against fungal species such as Candida albicans and Aspergillus niger. nih.gov Halogen-substituted derivatives, in particular, demonstrated potent activity at lower concentrations. nih.gov
Specifically, 7-chloro substituted cinnoline thiophene derivatives and 6-chloro substituted cinnoline furan (B31954) derivatives were identified as the most potent antifungal agents against C. albicans and A. niger. mdpi.com The mechanism of antifungal action for some related heterocyclic compounds involves the generation of reactive oxygen species (ROS), which can lead to fungal cell death. mdpi.com
The antifungal activity of specific cinnoline derivatives is summarized in the table below:
| Fungal Species | Active Cinnoline Derivative Class |
| Candida albicans | Cinnoline sulphonamide derivatives, 7-chloro substituted cinnoline thiophene derivatives mdpi.comnih.gov |
| Aspergillus niger | Cinnoline sulphonamide derivatives, 6-chloro substituted cinnoline furan derivatives mdpi.comnih.gov |
Anti-inflammatory and Analgesic Properties
A significant area of research for cinnoline derivatives has been their potential as anti-inflammatory and analgesic agents. mdpi.comijariit.comresearchgate.net Several studies have demonstrated the efficacy of these compounds in preclinical models of inflammation and pain.
As previously mentioned in the SAR section, cinnolines with a pyrazoline ring and electron-donating groups (methoxyl and hydroxyl) on a phenyl moiety displayed the highest anti-inflammatory activity. nih.gov In another study, pyrazolo[4,3-c]cinnoline derivatives with electron-donating groups in the benzoyl ring showed greater anti-inflammatory effects than those with electron-withdrawing groups. nih.gov
A cinnoline fused Mannich base with a large hydrophobic diphenyl substituent at the amino group not only showed higher analgesic activity compared to diclofenac at specific time intervals but also exhibited anti-inflammatory activity comparable to celecoxib (B62257). mdpi.com Furthermore, certain pyrazolo[4,3-c]cinnoline derivatives demonstrated potent anti-inflammatory action with reduced ulcerogenic and lipid peroxidation activity compared to the standard drug naproxen (B1676952). pnrjournal.com
The table below highlights some key findings regarding the anti-inflammatory and analgesic properties of cinnoline derivatives:
| Derivative Class | Pharmacological Effect | Key Finding |
| Cinnolines with pyrazoline ring and electron-donating groups | Anti-inflammatory | Highest activity observed nih.gov |
| Pyrazolo[4,3-c]cinnolines with electron-donating groups | Anti-inflammatory | Higher activity than those with electron-withdrawing groups nih.gov |
| Cinnoline fused Mannich base | Analgesic and Anti-inflammatory | Higher analgesic activity than diclofenac; similar anti-inflammatory activity to celecoxib mdpi.com |
| Pyrazolo[4,3-c]cinnoline derivatives | Anti-inflammatory | Potent action with reduced side effects compared to naproxen pnrjournal.com |
Anticancer and Antitumor Activities.ontosight.aiontosight.aieurekaselect.compnrjournal.commdpi.comontosight.aicymitquimica.com
Cinnoline derivatives have been extensively investigated for their potential as anticancer agents. ontosight.aiontosight.aieurekaselect.compnrjournal.commdpi.comontosight.aicymitquimica.com Their therapeutic effects are often attributed to their ability to interfere with key cellular processes involved in cancer progression, such as cell cycle regulation, DNA replication, and signal transduction.
Kinase Inhibition.nih.govnih.govmdpi.comfrontiersin.org
One of the primary mechanisms through which 4-cinnolinol (B105057) derivatives exert their anticancer effects is through the inhibition of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Certain quinazolin-4(3H)-one derivatives, which share structural similarities with cinnolinols, have demonstrated potent inhibitory activity against receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.govmdpi.com Overexpression or mutation of EGFR is common in several cancers, and its inhibition can lead to the suppression of tumor growth. nih.gov Similarly, some quinazolin-4(3H)-one derivatives have been identified as inhibitors of Aurora kinase A, a key regulator of mitosis, and have shown antiproliferative activity in non-small cell lung cancer. nih.gov The structural resemblance suggests that this compound derivatives could also target these and other oncogenic kinases, such as c-Met, ALK, AXL, and VEGFR, which are involved in tumor progression and metastasis. frontiersin.org
| Derivative Class | Target Kinase(s) | Therapeutic Potential |
| Quinazolin-4(3H)-one derivatives | EGFR, Aurora kinase A, c-Met, ALK, AXL, VEGFR | Non-small cell lung cancer, breast cancer, colorectal cancer, glioblastoma |
| 4-Phenoxyquinazoline compounds | EGFR, c-Met | Non-small cell lung cancer |
Topoisomerase Inhibition.mdpi.comnih.govnih.govplos.orgvietnamjournal.ru
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.govvietnamjournal.ru Cancer cells, with their high proliferation rates, are particularly dependent on topoisomerase activity, making these enzymes excellent targets for anticancer drugs. mdpi.com Some anticancer agents function by stabilizing the transient DNA-topoisomerase complex, leading to DNA strand breaks and ultimately cell death. nih.gov
Derivatives of quinoline (B57606), a structurally related heterocycle to cinnoline, have been shown to act as topoisomerase inhibitors. mdpi.comnih.govplos.org For instance, certain pyrazolo[4,3-f]quinoline derivatives have exhibited inhibitory activity against both topoisomerase I and IIα. mdpi.comnih.gov Voreloxin, an anticancer quinolone derivative, functions by intercalating into DNA and poisoning topoisomerase II. plos.org This dual mechanism of action, involving both DNA intercalation and enzyme inhibition, is a characteristic of several effective anticancer drugs. plos.org Given the structural parallels, it is plausible that this compound derivatives could also exert their cytotoxic effects through the inhibition of topoisomerases.
| Derivative Class | Target Enzyme | Mechanism of Action |
| Pyrazolo[4,3-f]quinoline derivatives | Topoisomerase I and IIα | Inhibition of enzyme activity |
| Voreloxin (quinolone derivative) | Topoisomerase II | DNA intercalation and enzyme poisoning |
Modulation of Cell Proliferation and Survival Pathways.nih.govnih.govmdpi.commdpi.com
Cancer is fundamentally a disease of uncontrolled cell proliferation and aberrant survival signals. mdpi.com Several signaling pathways, including the PI3K/AKT/mTOR and Ras/MAPK pathways, are frequently hyperactivated in cancer, promoting cell growth and inhibiting apoptosis (programmed cell death). nih.govnih.gov
Derivatives of this compound can modulate these critical pathways. For example, research on related heterocyclic compounds has shown that they can inhibit the PI3K/AKT signaling pathway, which is a central regulator of cell survival and proliferation. frontiersin.org Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis in cancer cells. Furthermore, some compounds can trigger the production of reactive oxygen species (ROS), which can induce oxidative stress and promote apoptosis through caspase activation. mdpi.comnih.gov The ability to modulate these fundamental cellular processes highlights the potential of this compound derivatives as broad-spectrum anticancer agents. ontosight.ai
| Signaling Pathway | Effect of Inhibition | Therapeutic Implication |
| PI3K/AKT/mTOR | Decreased cell proliferation, induction of apoptosis | Broad-spectrum anticancer activity |
| Ras/MAPK | Inhibition of cell growth and differentiation | Targeting various cancer types |
Antiviral Activities (e.g., Hepatitis B, Influenza).ontosight.aiontosight.aipnrjournal.comfrontiersin.orgmdpi.comnih.govactanaturae.rujapsonline.com
Beyond their anticancer properties, cinnoline derivatives have demonstrated promising antiviral activity against a range of viruses, including hepatitis B virus (HBV) and influenza viruses. ontosight.aiontosight.aipnrjournal.comfrontiersin.orgnih.gov
Some natural and synthetic compounds with heterocyclic scaffolds have been shown to inhibit HBV replication. frontiersin.org For instance, dehydrocheilanthifoline has demonstrated anti-HBV activity in vitro. frontiersin.org Similarly, certain benzimidazole (B57391) derivatives have exhibited potent anti-HBV effects. mdpi.com The structural diversity of these active compounds suggests that the cinnoline scaffold could also be a viable starting point for the development of novel anti-HBV agents.
In the context of influenza, certain isoquinolone derivatives have been identified as inhibitors of the viral polymerase, a key enzyme for viral replication. nih.gov Favipiravir, a pyrazine-2-carboxamide derivative, is an effective inhibitor of influenza A, B, and C viruses. actanaturae.ru These findings suggest that this compound derivatives could potentially target viral components like the polymerase or interfere with viral entry and replication processes. japsonline.com
| Virus | Potential Target | Example of Active Heterocycle |
| Hepatitis B Virus (HBV) | Viral replication | Dehydrocheilanthifoline, Benzimidazole derivatives |
| Influenza Virus | Viral polymerase | Isoquinolone derivatives, Favipiravir |
Antimalarial and Antituberculosis Activities.pnrjournal.commdpi.comnih.govnih.govmdpi.comnih.govaustinpublishinggroup.comdovepress.commmv.orgfrontiersin.orgmdpi.comresearchgate.net
The cinnoline scaffold has also been explored for its potential in combating infectious diseases like malaria and tuberculosis.
Antimalarial Activity
Malaria, caused by Plasmodium parasites, remains a significant global health issue. The emergence of drug-resistant strains necessitates the development of new antimalarial agents. nih.gov Quinoline-based drugs, such as chloroquine, have historically been the cornerstone of malaria treatment. mdpi.commdpi.com Research into 4-aminoquinoline (B48711) derivatives has identified compounds with potent activity against chloroquine-resistant Plasmodium falciparum. nih.govnih.gov These derivatives often work by interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. nih.gov The structural similarity of this compound to the 4-aminoquinoline core suggests that its derivatives could exhibit similar antimalarial properties. Indeed, some pyrazole-based cinnoline derivatives have shown activity against P. falciparum. mdpi.com
| Derivative Class | Parasite | Potential Mechanism |
| 4-Aminoquinoline derivatives | Plasmodium falciparum | Inhibition of heme detoxification |
| Pyrazole-based cinnoline derivatives | Plasmodium falciparum | Not fully elucidated |
Antituberculosis Activity
Tuberculosis, caused by Mycobacterium tuberculosis, is another major infectious disease threat. nih.gov There is an urgent need for new drugs to treat multidrug-resistant tuberculosis (MDR-TB). nih.gov Quinoline derivatives have emerged as a promising class of antitubercular agents. austinpublishinggroup.comresearchgate.net Some have shown significant activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. austinpublishinggroup.com For instance, certain 2-substituted quinolines have demonstrated potent inhibitory effects. austinpublishinggroup.com Furthermore, some cinnoline-3-carboxamide derivatives have exhibited antitubercular activity. mdpi.com The mechanism of action for some of these compounds involves the inhibition of essential mycobacterial enzymes. frontiersin.org
| Derivative Class | Bacterium | Potential Target |
| 2-Substituted quinolines | Mycobacterium tuberculosis | Not fully elucidated |
| Cinnoline-3-carboxamide derivatives | Mycobacterium tuberculosis | Not fully elucidated |
| 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives | Mycobacterium tuberculosis | InhA enzyme |
Other Pharmacological Activities
In addition to the activities detailed above, the versatile cinnoline scaffold has been associated with a range of other pharmacological properties. eurekaselect.compnrjournal.com These include anti-inflammatory, antibacterial, and antifungal activities. eurekaselect.compnrjournal.commdpi.com The broad spectrum of biological effects underscores the significant potential of this compound derivatives in medicinal chemistry and drug discovery. Further research into the structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential. ontosight.aiontosight.ai
Antiepileptic and Anticonvulsant Effects
Certain cinnoline derivatives have been investigated for their potential to manage seizures. These compounds are structurally related to other heterocyclic compounds known for their central nervous system (CNS) depressant and anticonvulsant activities. mdpi.com The mechanism of action for some anticonvulsant drugs involves the modulation of GABAergic transmission, which is a key target for drugs that induce a state of calm and relaxation. mdpi.com
For instance, some quinazolin-4(3H)-one derivatives, which share structural similarities with cinnoline compounds, have been evaluated for their anticonvulsant properties using the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com This model is particularly sensitive to drugs that enhance the effects of the neurotransmitter GABA. mdpi.com The anticonvulsant activity of some cinnamamide (B152044) derivatives has also been documented in various animal models of seizures and epilepsy. mdpi.com
Antidepressant and Anxiolytic Properties
Cinnoline derivatives have shown potential as both antidepressant and anxiolytic agents. mdpi.comnih.gov Anxiolytics are a class of drugs that reduce anxiety, while antidepressants are used to treat depression. clevelandclinic.orgpharmacologyeducation.org The anxiolytic effects of some compounds are mediated through their interaction with GABA receptors in the central nervous system, leading to a calming effect. clevelandclinic.org
Several classes of drugs, including selective serotonin (B10506) reuptake inhibitors (SSRIs), are commonly prescribed for depression and anxiety disorders. www.nhs.uk Phytochemicals from various plant sources have also been investigated for their antidepressant potential, with mechanisms of action that include the modulation of neurotransmitters like serotonin and norepinephrine. nih.gov The investigation into cinnoline derivatives for these properties is an active area of research. nih.gov
Antihypertensive and Antithrombotic Activities
Derivatives of cinnoline have been explored for their potential cardiovascular effects, specifically as antihypertensive and antithrombotic agents. innovativejournal.inresearchgate.net Antihypertensive drugs are used to treat high blood pressure, a major risk factor for cardiovascular diseases. nih.govconsensus.app These drugs work through various mechanisms, such as diuretics which help the kidneys remove excess salt and water, and calcium channel blockers which relax blood vessels. consensus.appnih.gov
Some antihypertensive medications contain a sulfonamide moiety in their chemical structure. researchgate.net The development of cinnoline-based compounds with antihypertensive properties represents a promising area of research for new therapeutic options. bpac.org.nz
Sedative Properties
Certain cinnoline derivatives have been reported to possess sedative properties. innovativejournal.inresearchgate.net Sedatives are substances that slow down the activity of the central nervous system, resulting in effects such as relaxation, drowsiness, and decreased anxiety. clevelandclinic.orgbritannica.com The mechanism of action for many sedatives involves enhancing the activity of the inhibitory neurotransmitter GABA. clevelandclinic.org
The sedative effects of these compounds can range from mild calming to inducing a state of unconsciousness, depending on the specific drug and its dosage. clevelandclinic.orgbritannica.com Various classes of drugs, including benzodiazepines and barbiturates, are known for their sedative-hypnotic effects. drugbank.com
Liver X Receptor Modulation
Liver X receptors (LXRs), which exist as two isoforms, LXRα and LXRβ, are nuclear receptors that play a critical role in regulating the metabolism of cholesterol and fatty acids. frontiersin.orgnih.gov These receptors are activated by certain oxidized forms of cholesterol and, upon activation, form a complex with the retinoid X receptor (RXR) to control the expression of genes involved in lipid homeostasis. nih.govplos.org
LXRα is primarily found in tissues with high metabolic activity like the liver, intestines, and adipose tissue, while LXRβ is expressed in almost all tissues. nih.govmdpi.com The activation of LXRs can influence various physiological processes, including the transport and excretion of cholesterol, and the synthesis of fatty acids. nih.gov Natural and synthetic compounds that can modulate LXR activity are of significant interest for their potential to treat metabolic diseases. frontiersin.orgmdpi.com
Transient Receptor Potential Cation Channel, Subfamily M, Member 5 (TRPM5) Inhibition
The transient receptor potential cation channel, subfamily M, member 5 (TRPM5) is a calcium-activated ion channel that is crucial for the perception of sweet, bitter, and umami tastes. biorxiv.orgbiorxiv.org It is also involved in other physiological processes, such as insulin (B600854) secretion from pancreatic beta cells. biorxiv.org The activity of TRPM5 is enhanced by increasing temperatures. nih.gov
Inhibitors of the TRPM5 channel have been identified and are being studied for their therapeutic potential. biorxiv.orgnih.gov For example, triphenylphosphine (B44618) oxide has been identified as a blocker of TRPM5. nih.gov The development of selective inhibitors for TRPM5 could have implications for managing metabolic disorders. biorxiv.org
Preclinical and Clinical Evaluation of Cinnoline Derivatives
A number of cinnoline derivatives are currently undergoing preclinical and clinical evaluation for a variety of therapeutic applications. mdpi.cominnovativejournal.inpnrjournal.com These investigations aim to assess the safety and efficacy of these compounds in treating conditions such as cancer, infections, and inflammatory disorders. mdpi.comresearchgate.net
For example, certain pyrazolo[4,3-c]cinnoline derivatives have been synthesized and tested for their anti-inflammatory and antibacterial properties. pnrjournal.com In the realm of oncology, some dibenzo[c,h]cinnolines have been studied for their ability to inhibit topoisomerase 1, a key enzyme in cell division, and have shown cytotoxic activity against various human tumor cell lines. mdpi.com Additionally, 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones have demonstrated anticancer activity, including against multidrug-resistant cell lines. researchgate.net The ongoing research and clinical trials will provide more definitive information on the therapeutic utility of cinnoline derivatives. mdpi.compnrjournal.com
Future Directions and Emerging Research Areas
Development of Novel 4-Cinnolinol (B105057) Derivatives with Enhanced Efficacy and Selectivity
The quest for more potent and selective therapeutic agents is a primary driver in medicinal chemistry. Researchers are actively designing and synthesizing novel this compound derivatives to improve their biological activity against a range of diseases. researchgate.net The core strategy involves modifying the cinnoline (B1195905) nucleus at various positions to fine-tune its interaction with biological targets. mdpi.com For instance, the introduction of different substituents has led to derivatives with promising anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govresearchgate.netpnrjournal.com
A significant area of focus is the development of derivatives targeting specific enzymes or receptors implicated in disease pathways. For example, certain cinnoline-based compounds have been investigated as inhibitors of protein kinases, receptor tyrosine kinases, and topoisomerases, which are crucial in controlling cancer cell growth and survival. researchgate.net Studies have shown that substitutions on the cinnoline ring can lead to compounds with enhanced inhibitory activity. For example, novel 4-(1H-1,2,3-triazol-4-yl)methoxy)cinnolines have been synthesized and explored as potent antibacterial agents. lookchem.com Similarly, derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been identified as c-Met kinase inhibitors. mdpi.com
Research findings indicate that specific structural features correlate with enhanced activity. A study on pyrazolo[4,3-c]cinnoline derivatives revealed that compounds with an electron-donating group on the benzoyl ring displayed higher anti-inflammatory activity. nih.gov This structure-activity relationship (SAR) data is invaluable for the rational design of next-generation this compound-based drugs with superior efficacy and selectivity.
Table 1: Examples of this compound Derivatives and Their Investigated Biological Activities
| Derivative Class | Investigated Activity | Research Focus | Reference(s) |
| Pyrazolo[4,3-c]cinnolines | Anti-inflammatory | Structure-activity relationship studies based on substituent effects. | nih.gov |
| 4-(1H-1,2,3-triazol-4-yl)methoxy)cinnolines | Antibacterial | Synthesis and molecular docking studies for new antibacterial agents. | lookchem.com |
| 4-(2-fluorophenoxy)quinoline derivatives | c-Met kinase inhibition | Design of compounds bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety. | mdpi.com |
| 6-Hydroxycinnoline derivatives | Antifungal | Evaluation against various Candida and Aspergillus species. | mdpi.com |
| Cinnoline-isoxazole hybrids | Antibacterial | Synthesis via regioselective nitrile oxide cycloadditions and molecular docking. | researchgate.net |
Exploration of Multi-Targeted Cinnoline Compounds
The complexity of diseases like cancer and neurodegenerative disorders often involves multiple biological pathways. This has spurred interest in developing multi-targeted ligands that can modulate several targets simultaneously, potentially offering higher efficacy and a reduced likelihood of drug resistance. The cinnoline scaffold is being explored as a framework for creating such multi-target inhibitors. acs.org
A notable example is the development of 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnoline derivatives as potential non-covalent multi-targeting inhibitors for neurodegenerative diseases. acs.orgnih.gov These compounds have been investigated in silico for their inhibitory properties against a wide array of enzymes implicated in neurodegeneration, including monoamine oxidases (MAO-A and MAO-B), acetylcholinesterase (AChE), and beta-secretase 1 (BACE-1). acs.org The ability of a single cinnoline-based molecule to interact with multiple relevant targets highlights a promising strategy for treating complex multifactorial diseases. acs.orgnih.gov
Integration of Computational and Experimental Approaches in Drug Discovery
Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. For this compound derivatives, in silico techniques such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are being widely used. jocpr.combepls.combepls.com
Molecular docking studies help predict the binding interactions between a cinnoline derivative and its biological target, providing insights into the structural basis of its activity. researchgate.netbepls.com This allows for the rational design of new molecules with improved binding affinity and selectivity. For instance, docking studies on novel cinnoline derivatives with the elastase of Pseudomonas aeruginosa helped to rationalize their potential antibacterial activity. researchgate.net
Furthermore, in silico ADME predictions are crucial for evaluating the drug-likeness of newly synthesized compounds at an early stage. jocpr.combepls.com These computational tools assess properties like oral bioavailability and blood-brain barrier (BBB) permeability, helping to prioritize candidates with favorable pharmacokinetic profiles for further experimental testing. jocpr.comnih.gov This integrated approach, combining computational design with chemical synthesis and biological evaluation, streamlines the drug discovery process, making it more efficient and cost-effective. researchgate.netacs.org
Investigation of Pharmacokinetic and Pharmacodynamic Profiles of this compound Derivatives
A critical aspect of drug development is understanding how a compound behaves in a biological system. The investigation of the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of this compound derivatives is an essential and growing research area. mdpi.comresearchgate.net
The goal is to identify lead compounds with optimized properties, ensuring they reach their target in sufficient concentration and exert the desired therapeutic effect. nih.govresearchgate.net In silico ADME studies represent the initial step in this process, predicting properties based on Lipinski's rule of five and other parameters. jocpr.combepls.com For example, studies on various cinnoline derivatives have predicted their potential for oral absorption and ability to cross the blood-brain barrier based on calculated logP values and other molecular descriptors. jocpr.combepls.com These computational predictions guide the selection of compounds for more rigorous in vitro and in vivo pharmacokinetic studies. nih.gov
Applications of this compound in Materials Science
Beyond pharmaceuticals, the unique photophysical properties of the cinnoline ring system make it an attractive candidate for applications in materials science. ontosight.ai Derivatives of this compound are being explored for their use as dyes, pigments, and fluorescent probes. ontosight.ai The aromatic, electron-rich nature of the cinnoline core can be tailored through chemical modification to create materials with specific optical and electronic properties. ontosight.airsc.org
Research has demonstrated that certain cinnoline derivatives exhibit promising fluorescence, suggesting potential applications in optoelectronics and as organic luminescence materials. rsc.org For example, a synthesized cinnoline derivative showed absorption peaks at 310 and 610 nm, indicating its potential for use in optical devices. rsc.orgresearchgate.net Furthermore, the bromine atom in compounds like 6-bromo-4-cinnolinol may confer specific properties like enhanced stability or reactivity, opening avenues for the development of novel materials for various industrial applications. lookchem.com The persistent radical, Cinnolino mdpi.comontosight.aiacs.org[c,d,e] researchgate.netCurrent time information in Bangalore, IN.benzothiazin-4-yl, also points to the potential for developing novel stable radical species for materials science. acs.org
Table 2: Potential Materials Science Applications of Cinnoline Derivatives
| Application Area | Property of Interest | Example Compound Class | Reference(s) |
| Dyes and Pigments | Chromophoric character | General Cinnoline Derivatives | ontosight.ai |
| Fluorescent Probes | Fluorescence/Luminescence | Substituted Cinnolines | ontosight.airsc.org |
| Optoelectronics | Optical absorption | 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile | rsc.orgrsc.org |
| Novel Materials | Stability, Reactivity | 6-Bromo-4-cinnolinol | lookchem.com |
| Stable Radicals | Persistent Radical Species | Cinnolino mdpi.comontosight.aiacs.org[c,d,e] researchgate.netCurrent time information in Bangalore, IN.benzothiazin-4-yl | acs.org |
Advanced Synthetic Methodologies for Sustainable Production
The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Research into the synthesis of this compound and its derivatives is increasingly focused on "green" chemistry principles. rsc.org This includes the development of one-pot, multi-component reactions that increase efficiency and reduce waste. acs.org
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of cinnoline derivatives. rsc.orgrsc.orgresearchgate.net This technique often leads to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net For example, a green and efficient one-pot microwave-assisted reaction has been developed for synthesizing novel cinnoline derivatives inside natural sporopollenin (B1173437) microcapsules, which can act as microreactors. rsc.orgrsc.org Another advanced approach is the use of domino reactions, where a series of bond-forming events occur in a single pot under the same conditions, creating complex molecules like tetracyclic cinnolino[5,4,3-cde]cinnolines from simple starting materials. rsc.org These methodologies not only improve the sustainability of cinnoline synthesis but also facilitate the creation of diverse chemical libraries for screening. acs.orgrsc.org
Natural Occurrence and Isolation of Cinnoline Derivatives
For a long time, the cinnoline ring system was known only through synthetic compounds. mdpi.comnih.gov However, this changed in 2011 with the first report of a naturally occurring cinnoline derivative. mdpi.comnih.gov The compound, 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline, was isolated from the plant Cichorium endivia (endive). mdpi.comnih.gov
This discovery was significant, as natural products have historically been a rich source of inspiration for drug discovery. researchgate.netfrontiersin.org While the number of known natural cinnoline alkaloids remains very limited compared to isomers like quinoline (B57606) and quinazoline, the identification of the first natural cinnoline opens up a new frontier. nih.govresearchgate.net Future research will likely involve more extensive screening of natural sources, such as plants and microorganisms, to isolate new cinnoline derivatives. The characterization of these novel natural products could unveil unique chemical structures and biological activities, providing new scaffolds for therapeutic and materials science applications. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Cinnolinol, and how can its purity be validated?
- Methodological Answer : this compound can be synthesized via cyclization reactions of substituted aniline derivatives or through palladium-catalyzed cross-coupling protocols. Key steps include refluxing precursors in ethanol or dichloromethane under controlled temperatures. Purity is validated using thin-layer chromatography (TLC) to monitor reaction progress, followed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. Solvent selection and catalyst optimization (e.g., Pd/C) are critical for minimizing by-products .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while ¹³C NMR confirms carbon骨架.
- Infrared (IR) Spectroscopy : Detects functional groups like the hydroxyl (-OH) stretch (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹).
- UV-Vis Spectroscopy : Assesses electronic transitions, useful for studying tautomeric equilibria in solution.
Cross-referencing with PubChem data for analogous quinoline derivatives ensures accuracy .
Q. How can researchers design preliminary assays to evaluate this compound’s biological activity?
- Methodological Answer : Initial screening involves in vitro assays such as enzyme inhibition studies (e.g., kinase or dehydrogenase targets) using spectrophotometric methods. Dose-response curves (0.1–100 µM) are generated to calculate IC₅₀ values. Controls include known inhibitors (positive controls) and solvent-only treatments (negative controls). Replicates (n ≥ 3) and statistical tests (e.g., Student’s t-test) are mandatory to confirm significance .
Advanced Research Questions
Q. How can contradictory results in this compound’s biological activity across studies be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or cellular models. Researchers should:
- Replicate Experiments : Use standardized protocols (e.g., OECD guidelines) across labs.
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, Cohen’s d) to identify outliers.
- Probe Mechanistic Pathways : Employ knock-out cell lines or isotopic labeling to isolate target interactions.
Documenting all parameters in public repositories (e.g., ChEMBL) enhances reproducibility .
Q. What computational strategies are effective for predicting this compound’s reactivity and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) and tautomeric stability.
- Molecular Dynamics (MD) Simulations : Predicts ligand-protein binding affinities (e.g., with kinases) using software like GROMACS.
- QSAR Modeling : Correlates structural descriptors (logP, polar surface area) with activity data to guide analog design.
Validate predictions with experimental IC₅₀ values and crystallographic data (if available) .
Q. How can reaction yields of this compound be optimized while minimizing hazardous by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent polarity).
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with ionic liquids or water-miscible alternatives.
- In Situ Monitoring : Employ ReactIR or HPLC to detect intermediates and abort side reactions early.
Hazard mitigation includes fume hood use and waste neutralization protocols .
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?
- Methodological Answer :
- Probit Analysis : Models mortality/toxicity curves (LC₅₀/EC₅₀) in cell/animal studies.
- Nonlinear Regression : Fits data to sigmoidal models (Hill equation) using tools like GraphPad Prism.
- Error Analysis : Report 95% confidence intervals and standard deviations.
Include survival curves and Kaplan-Meier plots for longitudinal studies .
Q. How should researchers control variables in pharmacological studies of this compound?
- Methodological Answer :
- Standardize Models : Use isogenic cell lines or genetically uniform animal strains.
- Blind Experiments : Separate personnel handling data collection and analysis.
- Environmental Controls : Regulate humidity, CO₂ levels, and light cycles in incubators.
Pre-register protocols on platforms like OSF to reduce bias .
Methodological Resources
- Literature Review : Use SciFinder Scholar to retrieve patents and journal articles, filtering by "this compound" and related CAS numbers. Cross-validate with PubChem’s spectral libraries .
- Data Presentation : Follow IUPAC guidelines for reporting chemical data. Include raw spectra in appendices and processed data (e.g., kinetic plots) in main texts .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for in vivo studies, citing protocols from for hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
